2-Methoxypyran-4-one 2-Methoxypyran-4-one
Brand Name: Vulcanchem
CAS No.: 127942-10-3
VCID: VC21182143
InChI: InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3
SMILES: COC1=CC(=O)C=CO1
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol

2-Methoxypyran-4-one

CAS No.: 127942-10-3

Cat. No.: VC21182143

Molecular Formula: C6H6O3

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxypyran-4-one - 127942-10-3

Specification

CAS No. 127942-10-3
Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
IUPAC Name 2-methoxypyran-4-one
Standard InChI InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3
Standard InChI Key CQUVDLZCHKUKHF-UHFFFAOYSA-N
SMILES COC1=CC(=O)C=CO1
Canonical SMILES COC1=CC(=O)C=CO1

Introduction

Structural Characteristics and Basic Properties

2-Methoxypyran-4-one features a six-membered pyran ring with a ketone group at position 4 and a methoxy group at position 2. This arrangement contributes to its distinctive chemical behavior and reactivity patterns.

Chemical Identity

PropertyValue
Molecular FormulaC₆H₆O₃
Molecular Weight126.11 g/mol
IUPAC Name2-methoxypyran-4-one
Chemical ClassPyranone
Structural Isomer4-methoxypyran-2-one

As a pyranone derivative, 2-methoxypyran-4-one contains an unsaturated six-membered heterocyclic ring with one oxygen atom and a carbonyl group. The presence of the methoxy substituent at position 2 significantly influences its chemical reactivity and physical properties .

Synthesis Methodologies

The synthesis of 2-methoxypyran-4-one has presented significant challenges to researchers, particularly regarding racemization issues during preparation of enantiomerically pure forms. Several methodologies have been developed to address these challenges.

Parker's Synthesis

One notable synthesis route was developed by Parker and colleagues, involving multiple steps beginning with the oxidative cleavage of a chiral diol, followed by silver hydroxide oxidation, dianion addition, cyclization, and selective methylation .

The synthetic pathway proceeds as follows:

  • Oxidative cleavage of a chiral diol

  • Oxidation with silver hydroxide

  • Dianion addition

  • DBU-assisted cyclization

  • Selective methylation to form 2-methoxy-4-pyran-4-one

Improved Methodology by Beaudry

Beaudry identified the racemization problems in Parker's method and developed a modified approach. Their research confirmed that Parker's synthesis resulted in severe racemization, with the final product retaining only approximately 24% enantiomeric excess (ee) .

Base-Free Cyclization Method

A more advanced synthesis method involves a base-free cyclization approach to prevent racemization:

StepReagent/ConditionPurpose
1NaIO₄ cleavage of diolInitial substrate preparation
2PDC oxidationCarboxylic acid formation with retained ee
3Acylation with β-keto 1,3-dioxin-4-oneFormation of key intermediate
4Thermal cyclizationFormation of hydroxypyrone via acyl ketene
5Selective methylationProduction of methoxypyrone with 91% ee

This methodology significantly improves enantiomeric excess retention (91% ee) by avoiding strongly basic conditions that promote racemization .

Applications in Organic Synthesis

2-Methoxypyran-4-one serves as a valuable building block in organic synthesis, particularly in the construction of complex natural products.

Total Synthesis of Spectinabilin

2-Methoxypyran-4-one plays a crucial role in the total synthesis of (+)-Spectinabilin, a natural product with biological significance. The synthesis involves a concise 10-step linear sequence featuring the methoxypyranone as a key structural element .

The specific challenges in this synthesis include:

  • Maintaining enantiomeric purity during formation of the methoxypyranone

  • Coupling with other fragments to construct the complete natural product

  • Controlling stereochemistry throughout the synthetic sequence

Integration in Complex Molecules

The compound serves as an important pharmacophore in various bioactive molecules. Its oxygen-rich heterocyclic structure allows for specific molecular recognition and binding interactions with biological targets .

Spectroscopic Analysis and Characterization

Spectroscopic data provides essential information for the unambiguous identification and characterization of 2-methoxypyran-4-one.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the distinctive structural features of 2-methoxypyran-4-one:

  • ¹H NMR shows characteristic signals for the methoxy group (typically around 3.8-4.0 ppm)

  • The unsaturated protons of the pyran ring appear in the range of 5.5-7.5 ppm

  • ¹³C NMR displays the carbonyl carbon signal typically around 170-180 ppm

Optical Properties

For enantiomerically pure forms of 2-methoxypyran-4-one, specific optical rotation values provide important chirality information:

EnantiomerSpecific Optical RotationEnantiomeric Excess
(-)-2-methoxypyran-4-one-159°>99%
(+)-2-methoxypyran-4-one+140°>99%

These values contrast significantly with those reported by Parker (-34.9°), indicating substantial racemization in their synthetic approach .

Comparison with Related Compounds

Understanding the relationships between 2-methoxypyran-4-one and structurally similar compounds provides valuable insights into structure-activity patterns.

Isomeric Relationships

CompoundKey Structural DifferenceMolecular Formula
2-Methoxypyran-4-oneMethoxy at position 2, ketone at position 4C₆H₆O₃
4-Methoxypyran-2-oneMethoxy at position 4, ketone at position 2C₆H₆O₃
3-Methoxy-2-methyl-4H-pyran-4-oneAdditional methyl at position 2, methoxy at position 3C₇H₈O₃
2-Methoxy-6-methyl-4H-pyran-4-oneAdditional methyl at position 6C₇H₈O₃

The positioning of the methoxy and carbonyl groups significantly influences the reactivity patterns and physical properties of these compounds .

Dihydro Derivatives

3,4-Dihydro-2-methoxy-2H-pyran represents a reduced form related to 2-methoxypyran-4-one, with distinct chemical properties:

Property3,4-Dihydro-2-methoxy-2H-pyran2-Methoxypyran-4-one
Molecular FormulaC₆H₁₀O₂C₆H₆O₃
Physical StateColorless to light yellow liquidTypically solid
Boiling Point127°CHigher due to additional oxygen
Flash Point16°CNot available from sources
Specific Gravity1.01Not available from sources

The dihydro derivative lacks the carbonyl functionality and contains fewer oxygen atoms, resulting in different physical and chemical characteristics .

Research Challenges and Future Directions

Racemization Issues

A significant challenge in working with 2-methoxypyran-4-one involves the tendency toward racemization during synthesis. Research by Beaudry demonstrated that traditional methods using strong bases like DBU result in substantial loss of optical purity .

Future research directions may include:

  • Development of catalytic asymmetric synthesis routes

  • Exploration of enzymatic methods for stereoselective preparation

  • Application of flow chemistry techniques to control reaction parameters more precisely

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator